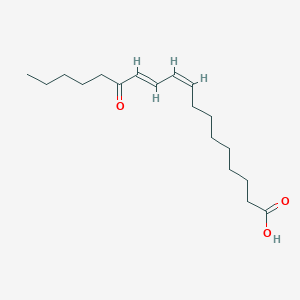

13-OXO-ODE

概要

説明

13-OXO-ODE is an oxo monocarboxylic acid and an octadecatrienoic acid. It is functionally related to 13-hydroxy-9Z,11E-octadecadienoic acid and is a natural product found in various plants such as Glycine max, Carthamus oxyacanthus, and Artemisia argyi. This compound is known for its role in various biological processes and has been the subject of extensive scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 13-OXO-ODE typically involves the oxidation of linoleic acid. One common method is the enzymatic oxidation using lipoxygenase, which converts linoleic acid to 13-hydroperoxy-9Z,11E-octadecadienoic acid. This intermediate is then further oxidized to form this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale enzymatic processes. These processes utilize lipoxygenase enzymes derived from plant or microbial sources to oxidize linoleic acid. The reaction conditions typically include controlled temperature and pH to optimize enzyme activity and yield .

化学反応の分析

Types of Reactions

13-OXO-ODE undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form other oxo fatty acids.

Reduction: It can be reduced to form hydroxy fatty acids.

Substitution: It can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can react with the keto group under mild conditions.

Major Products Formed

Oxidation: Further oxidation can produce 13-oxo-9Z,11E,15Z-octadecatrienoic acid.

Reduction: Reduction yields 13-hydroxy-9Z,11E-octadecadienoic acid.

Substitution: Substitution reactions can form various derivatives depending on the nucleophile used.

科学的研究の応用

Applications in Pharmaceutical Research

1. Anti-inflammatory Properties:

- 13-OXO-ODE has been identified as a potential therapeutic agent for inflammatory bowel disease (IBD). It activates PPARγ, leading to reduced mucosal damage and down-regulation of inflammatory responses in intestinal epithelial cells .

2. Cancer Therapeutics:

- Recent studies highlight the compound's role in targeting breast cancer stem cells (BCSCs). Research indicates that this compound suppresses cell proliferation and induces apoptosis in BCSCs by down-regulating c-Myc expression. In vitro experiments showed a significant reduction in the CD44 high/CD24 low subpopulation of BCSCs after treatment with 200 μM of the compound .

Case Studies

作用機序

The mechanism of action of 13-OXO-ODE involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It reduces reactive oxygen species (ROS) production and increases the expression of nuclear factor erythroid-2 like 2 (Nrf2) and heme oxygenase 1 (HO-1).

Anti-inflammatory Effects: It inhibits the production of nitric oxide (NO) by suppressing inducible NO synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Proliferation: It stimulates cell proliferation when instilled intrarectally in rats.

類似化合物との比較

Similar Compounds

13-hydroxy-9Z,11E-octadecadienoic acid (13-HODE): A hydroxy fatty acid related to 13-OXO-ODE.

9-hydroxy-10E,12Z-octadecadienoic acid (9-HODE): Another hydroxy fatty acid with similar biological activities.

13-oxo-9Z,11E,15Z-octadecatrienoic acid: An oxo fatty acid formed by further oxidation of this compound

Uniqueness

This compound is unique due to its specific keto group at the 13th position, which imparts distinct chemical reactivity and biological activity compared to its hydroxy counterparts. Its ability to undergo various chemical transformations and its role in biological processes make it a valuable compound for research and industrial applications .

生物活性

13-Oxo-ODE, or 13-Oxo-9Z,11E-octadecadienoic acid, is a bioactive lipid derived from the oxidation of linoleic acid. It has garnered attention for its diverse biological activities, particularly in cancer biology and inflammation. This article delves into the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Interaction with PPARgamma

This compound acts as an endogenous ligand for the nuclear hormone receptor peroxisome proliferator-activated receptor gamma (PPARgamma) . This interaction leads to the transcriptional repression of pro-inflammatory factors, suggesting a role in anti-inflammatory processes. Studies have shown that this compound can reduce interleukin-8 (IL-8) secretion in intestinal epithelial cells, indicating its potential therapeutic application in inflammatory bowel disease (IBD) .

Effects on Cancer Stem Cells

Recent research highlights the compound's ability to target breast cancer stem cells (BCSCs) . Treatment with this compound has been shown to significantly decrease the expression of the oncogene c-Myc , a critical factor for BCSC survival and proliferation. Specifically, in MDA-MB-231 breast cancer cells, this compound reduced the population of CD44 high/CD24 low cells from 96.5% to 70.7% and ALDH1-positive cells from 5.1% to 0.7% . These findings suggest that this compound may serve as a natural inhibitor of BCSCs by inducing apoptosis and inhibiting tumor growth.

Anti-inflammatory Properties

In vitro studies demonstrated that this compound effectively inhibits LPS-induced production of pro-inflammatory cytokines in RAW 264.7 macrophages. The compound not only reduced reactive oxygen species (ROS) accumulation but also modulated key signaling pathways such as NF-κB and MAPK . This positions this compound as a promising candidate for managing inflammatory diseases.

Table: Summary of Biological Activities

Case Study: Inflammatory Bowel Disease

A study investigating the effects of dietary linoleic acid on oxidized linoleic acid metabolites found that reducing dietary intake significantly lowered plasma levels of bioactive oxidized lipids, including this compound. This suggests a potential dietary approach to modulate levels of inflammatory mediators in patients with IBD .

Case Study: Breast Cancer

In a laboratory setting, treatment with 200 μM this compound on MDA-MB-231 mammospheres resulted in increased late apoptotic cell populations from 6.5% to 23.7%. This significant increase indicates that this compound may effectively induce apoptosis in cancer stem cells, providing insights into its potential use as a therapeutic agent against breast cancer .

特性

IUPAC Name |

(9Z,11E)-13-oxooctadeca-9,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXAZBBVQSRKJR-BSZOFBHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101296867 | |

| Record name | 13-Oxo-9Z,11E-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 13-OxoODE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54739-30-9 | |

| Record name | 13-Oxo-9Z,11E-octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54739-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,11-Octadecadienoic acid, 13-oxo-, (E,Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Oxo-9Z,11E-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the anti-inflammatory mechanisms of 13-KODE?

A1: Research suggests that 13-KODE exerts its anti-inflammatory effects through multiple pathways. In lipopolysaccharide (LPS)-stimulated macrophages, 13-KODE was found to inhibit the production of nitric oxide (NO) by suppressing inducible NO synthase (iNOS) []. Additionally, 13-KODE suppressed the expression of pro-inflammatory cytokines like tumor necrosis factor (TNF) and interleukin-1β (IL-1β) []. These effects are linked to 13-KODE's ability to inhibit NF-κB and mitogen-activated protein kinase (MAPK) activation, both crucial signaling pathways involved in inflammatory responses []. Furthermore, 13-KODE exhibited antioxidant properties by reducing reactive oxygen species (ROS) production and increasing the expression of nuclear factor erythroid-2 like 2 (Nrf2) and heme oxygenase 1 (HO-1) [].

Q2: Where has 13-KODE been found in nature?

A2: 13-KODE has been isolated from various natural sources. It was identified as an antioxidant compound in the halophyte Salicornia herbacea L. (glasswort) []. Additionally, a study identified a Ghanaian mangrove wetland endophytic fungus, Penicillium herquei strain BRS2A-AR, as a source of 13-KODE []. This strain was isolated from the leaves of a Laguncularia racemosa tree [].

Q3: Besides anti-inflammatory activity, does 13-KODE exhibit other bioactivities?

A3: While 13-KODE's anti-inflammatory potential is well-documented, research also suggests potential antiparasitic activity. A study investigating the activity of 13-KODE against various parasites found that while it showed minimal activity against Plasmodium falciparum, Trypanosoma brucei brucei, Leishmania donovani, and Leishmania major, it exhibited promising activity against Trichomonas mobilensis with an IC50 of 44.47 μM []. This finding suggests 13-KODE could serve as a potential scaffold for developing novel anti-Trichomonas drugs [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。